molecular formula C12H8BrN3S B13799268 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 885268-95-1

5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B13799268
CAS No.: 885268-95-1
M. Wt: 306.18 g/mol
InChI Key: ANPVQEBIHDEBFX-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a thienopyrimidine core with a bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones, which can then be further functionalized . Another approach includes the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization in the presence of isocyanates and subsequent base-promoted reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization: It can form additional rings through intramolecular reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thienopyrimidines, while oxidation and reduction can lead to different oxidation states of the core structure.

Scientific Research Applications

5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-amine
  • 5-(4-Nitrophenyl)thieno[2,3-d]pyrimidin-4-amine
  • 5-(4-Propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

Uniqueness

5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other substituents may not facilitate. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for research and development.

Properties

CAS No.

885268-95-1

Molecular Formula

C12H8BrN3S

Molecular Weight

306.18 g/mol

IUPAC Name

5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C12H8BrN3S/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H,(H2,14,15,16)

InChI Key

ANPVQEBIHDEBFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)N)Br

Origin of Product

United States

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